molecular formula C17H19F3N4O3 B6504506 N-(2-ethoxyphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide CAS No. 1396861-07-6

N-(2-ethoxyphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide

カタログ番号: B6504506
CAS番号: 1396861-07-6
分子量: 384.35 g/mol
InChIキー: YALXMAQIDIWTOM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-ethoxyphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a synthetic small molecule characterized by three key structural motifs:

  • 1,3,4-Oxadiazole ring: A heterocyclic moiety with a trifluoromethyl (-CF₃) substituent at position 3. The electron-withdrawing -CF₃ group increases metabolic stability and influences electronic properties .
  • N-(2-ethoxyphenyl) carboxamide: The 2-ethoxyphenyl group contributes to lipophilicity and may modulate solubility and membrane permeability.

This compound’s design leverages the pharmacophoric features of 1,3,4-oxadiazoles, which are widely explored in medicinal chemistry for their antimicrobial, antiviral, and anticancer activities .

特性

IUPAC Name

N-(2-ethoxyphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3/c1-2-26-13-8-4-3-7-12(13)21-16(25)24-9-5-6-11(10-24)14-22-23-15(27-14)17(18,19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALXMAQIDIWTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name / ID Molecular Weight Key Substituents Notable Features
Target Compound 408.30 (est.) - 2-ethoxyphenyl carboxamide
- 5-CF₃-1,3,4-oxadiazole
Enhanced solubility (ethoxy group) and metabolic stability (CF₃)
BK13666 (3-[5-(CF₃)-oxadiazol-2-yl]-N-[3-(CF₃)phenyl]piperidine-1-carboxamide) 408.30 - 3-(trifluoromethyl)phenyl carboxamide
- 5-CF₃-1,3,4-oxadiazole
Higher lipophilicity due to dual CF₃ groups; potential for increased target affinity
Compound (N-pyridazinyl derivative) 532.44 - Pyridazinyl carboxamide
- Pyridinyloxybenzylidene
Extended conjugation (benzylidene) may improve π-π stacking; antiviral potential
Zelicapavirum (INN: WHO 2023) 631.49 - Morpholinyl-trifluoromethylpyridinyl-oxadiazole
- Benzodiazepinone core
Antiviral activity; complex scaffold for protease/kinase inhibition

Substituent Effects on Physicochemical Properties

  • Ethoxyphenyl vs. Trifluoromethylphenyl (BK13666) :
    The ethoxy group (-OCH₂CH₃) in the target compound improves aqueous solubility compared to the lipophilic 3-(trifluoromethyl)phenyl group in BK13664. However, BK13666’s dual CF₃ groups may enhance binding to hydrophobic enzyme pockets .
  • Oxadiazole Substituents :
    The 5-CF₃ substitution on 1,3,4-oxadiazole is conserved in both the target compound and BK13666, suggesting shared resistance to oxidative metabolism. In contrast, Zelicapavirum’s oxadiazole is linked to a pyridinyl-morpholine group, likely enhancing target specificity (e.g., viral proteases) .

Metabolic and Pharmacokinetic Considerations

  • Metabolic Stability :
    The trifluoromethyl group on the oxadiazole ring in the target compound and BK13666 reduces cytochrome P450-mediated degradation, a feature shared with Zelicapavirum .
  • Bioavailability : The ethoxy group in the target compound may improve oral absorption compared to BK13666’s highly lipophilic profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。